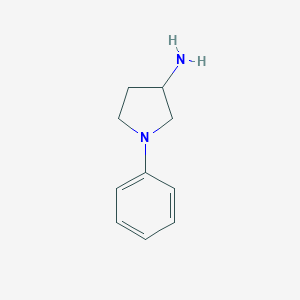

1-Phenylpyrrolidin-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJIPNTKASYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464663 | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-41-5 | |

| Record name | 1-Phenyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18471-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Initial Discovery in Pyrrolidine Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. nih.gov Its presence in alkaloids, such as nicotine (B1678760) and hygrine, and amino acids like proline, has long established its importance in the chemical and biological sciences. nih.gov The development of synthetic methods to access functionalized pyrrolidines has been a continuous area of research, driven by the need for novel molecular architectures in drug discovery and materials science. organic-chemistry.org

While a singular "discovery" event for 1-phenylpyrrolidin-3-amine is not prominently documented in the historical literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating substituted pyrrolidines. Modern synthetic routes to this compound and its derivatives often employ multi-step sequences. A common strategy involves the Buchwald-Hartwig amination, where an aryl halide is coupled with a protected 3-aminopyrrolidine, such as N-Boc-3-aminopyrrolidine. nih.gov This is typically followed by the removal of the protecting group to yield the desired this compound. nih.gov Other approaches have utilized itaconic acid as a starting material to construct the pyrrolidinone core, which is then further functionalized. mdpi.comresearchgate.neteurjchem.com These synthetic endeavors highlight the evolution of organic chemistry techniques that have made scaffolds like this compound readily accessible for further investigation.

Significance of the 1 Phenylpyrrolidin 3 Amine Scaffold in Chemical and Biological Sciences

The 1-phenylpyrrolidin-3-amine scaffold is recognized for its significant utility as a building block in the design and synthesis of novel, biologically active compounds. Its rigid, three-dimensional structure and the presence of key functional groups make it a valuable pharmacophore in medicinal chemistry.

A particularly important role of the this compound moiety is its use as a bioisostere for the piperazine (B1678402) ring. nih.gov Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic profile. In several studies, replacing a piperazine ring with a this compound has been explored to modulate a compound's properties. nih.gov For instance, this substitution has been investigated in the development of new antiseizure medications. nih.gov

The significance of this scaffold is further underscored by its incorporation into a variety of compounds targeting the central nervous system (CNS). Derivatives of this compound have been synthesized and evaluated for their potential as antiseizure and antinociceptive (pain-relieving) agents. nih.govacs.org The pyrrolidin-3-amine fragment is also a known pharmacophore for antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammation. nih.govacs.org Furthermore, derivatives have been explored as potential anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. mdpi.com

The versatility of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By modifying the phenyl ring or the amine functionality, researchers can fine-tune the compound's interaction with biological targets, aiming to enhance potency and selectivity. nih.gov

Pharmacological and Biological Activity Investigations of 1 Phenylpyrrolidin 3 Amine Derivatives

In Vitro Pharmacological Characterization and Cellular Assays

The initial stages of pharmacological assessment for 1-phenylpyrrolidin-3-amine derivatives involve a series of in vitro tests to determine their affinity for specific biological targets and their effects on cellular functions. These assays are crucial for elucidating the mechanism of action and guiding further development.

Receptor Binding Affinities and Modulatory Effects of this compound Analogues

Derivatives of this compound have demonstrated binding affinity for a wide array of receptors, indicating their potential to modulate multiple signaling pathways.

One area of significant interest is their interaction with transient receptor potential (TRP) channels. Certain phenylglycinamide derivatives incorporating the this compound moiety have been identified as antagonists of the TRPV1 receptor. nih.gov For instance, bioisosteric replacement of a piperazine (B1678402) ring with a pyrrolidin-3-amine moiety, a known pharmacophore for TRPV1 antagonism, has been a successful strategy. nih.govnih.govacs.org This is exemplified by compounds like SB-705498, which contains this structural feature. nih.govacs.org

Investigations into glutamatergic neurotransmission have shown that some analogues are potent antagonists at ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov Detailed structure-activity relationship (SAR) studies on (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogues revealed that substituents on the phenyl ring significantly influence the binding affinity profile at AMPA (GluA1/2), kainate (GluK1-3), and NMDA (GluN1/GluN2A-D) receptors. nih.gov The addition of substituents at the 5'-position of the phenyl ring generally confers selectivity for NMDA receptors, with some analogues showing high potency and a preference for the GluN1/GluN2A subtype. nih.gov Conversely, a phenylpyrrolidinone derivative, compound 1 , was hypothesized to positively modulate AMPA receptor function, which was supported by molecular docking and dynamics studies. mdpi.com

Furthermore, certain derivatives have been evaluated for their affinity to other central nervous system receptors. A series of novel phenylpiperazine derivatives bearing a 3,3-disubstituted pyrrolidin-2-one fragment were assessed for their binding affinity for α1-adrenoceptors. core.ac.uk Other studies have pointed to the involvement of the opioidergic system in the antinociceptive effects of related compounds. researchgate.net Additionally, some derivatives act as positive allosteric modulators of the Sigma-1 Receptor (Sig1R), potentiating the effects of Sig1R agonists. nih.gov

| Compound Series/Analogue | Target Receptor | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| Phenylglycinamide Derivatives (Series B) | TRPV1 (h) | Antagonist Effect (CHO cells) | IC50 values of 3.5 µM, 11 µM, and 13 µM were recorded for different analogues. | nih.gov |

| Alaninamide Derivatives (Series 3) | TRPV1 | Antagonist Activity | The pyrrolidin-3-amine fragment is a key feature for TRPV1 antagonism. | nih.govacs.org |

| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues | NMDA Receptors (GluN1/GluN2A-D) | Radioligand Binding & Functional Assays | Selective antagonists with IC50 values as low as 200 nM and 3–34 fold preference for GluN1/GluN2A. | nih.gov |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound 1) | AMPA Receptor | Molecular Docking | Predicted to act as a positive modulator of AMPA receptor function. | mdpi.com |

| Phenylpiperazine-pyrrolidin-2-one Derivatives | α1-Adrenoceptors | Binding Affinity | Evaluated for their potential to bind to α1-adrenoceptors. | core.ac.uk |

| Various Analogues | Sigma-1 Receptor (Sig1R) | Allosteric Modulation | Identified as positive allosteric modulators. | nih.gov |

Enzyme Inhibition and Activation Profiles

The enzymatic inhibition profile of this compound derivatives is diverse, targeting enzymes implicated in neurodegeneration, inflammation, and metabolic disorders.

Succinimide (B58015) derivatives, which share a core pyrrolidine-2,5-dione structure, have shown significant inhibitory activity against cholinesterases. nih.gov Two such derivatives, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde and (R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanal, were found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds also demonstrated inhibitory potential against α-glucosidase. nih.gov

In the context of inflammation, a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01 ), was evaluated for its inhibitory effects on enzymes in the arachidonic acid cascade. mdpi.com The compound displayed inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), with a more pronounced effect on COX-2 and 5-LOX. mdpi.com

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde | AChE | 343.45 µM | nih.gov |

| BChE | 276.86 µM | nih.gov | |

| α-Glucosidase | 157.71 µM | nih.gov | |

| (R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanal | AChE | 422.98 µM | nih.gov |

| BChE | 357.91 µM | nih.gov | |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL | mdpi.com |

| COX-2 | 130 µg/mL | mdpi.com | |

| 5-LOX | 105 µg/mL | mdpi.com |

Cell-Based Functional Assays

Cell-based assays provide a more integrated view of a compound's activity in a biological system. For this compound derivatives, these assays have confirmed the findings from binding and enzymatic studies and revealed further cellular effects.

Functional assays measuring calcium flux have been used to characterize the antagonist effects of these derivatives on ion channels. Phenylglycinamide derivatives were tested in a cell-based antagonist calcium flux assay in HEK-293 cells expressing human TRPA1, and in CHO cells expressing human TRPV1. nih.gov Similar assays were used to assess alaninamide derivatives for their effects on Cav1.2 calcium channels. nih.gov

The neuroprotective potential of these compounds has also been investigated. Compound 1 (potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate) demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in primary cortical neuron cultures from newborn rats. mdpi.com At a concentration of 50 µM, it increased cell survival by 37%. mdpi.com

In the realm of inflammation, the activity of BET bromodomain inhibitors was tested in a lipopolysaccharide (LPS) challenge assay using peripheral blood mononuclear cells (PBMCs). One compound, PFI-1 , inhibited the production of the pro-inflammatory cytokine IL-6 with an EC50 of 1.89 µM. acs.org Furthermore, patch-clamp recordings in rat cortical neurons showed that another derivative, compound 28 , significantly inhibited fast sodium currents at a concentration of 10 µM, suggesting a mechanism relevant to its antiseizure activity. acs.org

In Vivo Pharmacological Evaluation in Preclinical Models

Following promising in vitro results, this compound derivatives are advanced to in vivo studies in animal models to assess their efficacy and physiological impact in a whole organism.

Efficacy Studies in Disease Models (e.g., Antiseizure, Antinociceptive, Anti-inflammatory)

Derivatives of this compound have shown potent efficacy in various preclinical models of disease.

Antiseizure Activity: A significant body of research has focused on the antiseizure potential of phenylglycinamide and alaninamide derivatives. nih.govnih.gov These compounds have been evaluated in several mouse seizure models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test (at both 32 mA and 44 mA current intensities). nih.govnih.gov A lead molecule, (R)-32 , demonstrated potent, broad-spectrum protection with ED50 values of 73.9 mg/kg (MES), 18.8 mg/kg (6 Hz, 32 mA), and 26.5 mg/kg (6 Hz, 44 mA). nih.gov This compound was also effective in the intravenous pentylenetetrazole (ivPTZ) seizure threshold test and the PTZ-induced kindling model, which is recognized as a model of pharmacoresistant seizures. nih.govnih.gov

| Seizure Model | ED50 (mg/kg) | Reference |

|---|---|---|

| Maximal Electroshock (MES) | 73.9 | nih.gov |

| 6 Hz (32 mA) | 18.8 | nih.gov |

| 6 Hz (44 mA) | 26.5 | nih.gov |

Antinociceptive Activity: Several derivatives have also shown promise as analgesics. Compound 28 was found to be potent in models of tonic pain (formalin test), acute neurogenic pain (capsaicin test), and in models of chemotherapy- and diabetes-induced peripheral neuropathy. acs.org The succinimide derivative MAK01 also exhibited a significant antinociceptive response in a hot plate test, with increased latency times observed at various doses. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory properties of MAK01 were confirmed in vivo using the carrageenan-induced paw edema model in mice. The compound produced a significant reduction in edema at several tested doses, with the effect being sustained over several hours. mdpi.com

Cognitive Function: In a rat model of acute focal cerebral ischemia, compound 1 was shown to significantly reduce the neurological deficit and improve neurological symptom regression. mdpi.comresearchgate.net Animals treated with the compound also exhibited improvements in exploratory behavior and a reduction in anxiety. mdpi.comresearchgate.net

Neurobiological Impact and Neurotransmitter System Modulation

The behavioral effects observed in vivo are underpinned by the interaction of these derivatives with various neurobiological systems.

The antiseizure and antinociceptive effects of many of these compounds are linked to their modulation of voltage-gated ion channels and specific neurotransmitter receptors. nih.govacs.org The inhibition of fast sodium currents by compound 28 is a key mechanism contributing to its antiseizure profile. acs.org The antagonism of the TRPV1 receptor, a key player in pain signaling, is responsible for the antinociceptive properties of several analogues. nih.govnih.gov

Some derivatives exert their effects through allosteric modulation of receptors. For example, the potentiation of Sig1R agonist-induced antidepressant and anti-amnesic effects in mice by certain compounds highlights a positive modulatory effect on this receptor. nih.gov These effects were absent in Sig1R-knockout animals and were blocked by a Sig1R antagonist, confirming the mechanism. nih.gov

Furthermore, the ability of compound 1 to improve cognitive outcomes after experimental ischemic stroke suggests a significant neurobiological impact, potentially through the modulation of the glutamatergic system via AMPA receptors and general neuroprotective effects. mdpi.comresearchgate.net The involvement of the opioidergic system has also been implicated in the antinociceptive actions of related compounds, as suggested by antagonism studies with naloxone. researchgate.net

Elucidation of Molecular Targets and Mechanism of Action for this compound Analogues

Derivatives of this compound have been identified as potent modulators of several key biological targets, primarily within the central nervous system. Their mechanisms of action are as varied as their targets, encompassing inhibition, antagonism, and inverse agonism.

Monoamine Oxidase (MAO) Inhibition: A significant area of research has focused on this compound analogues as inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters. google.com Both isoforms, MAO-A and MAO-B, are targets for these derivatives. nih.govfrontiersin.org MAO-B is highly expressed in astrocytes and is implicated in neurological conditions like Parkinson's disease, making its inhibition a key therapeutic strategy. google.comnih.gov The inhibition of MAO-B leads to a decrease in the breakdown of dopamine (B1211576), thereby increasing its availability in dopaminergic neurons. google.com Furthermore, inhibiting MAO-B can reduce oxidative stress by decreasing the production of hydrogen peroxide, a byproduct of monoamine oxidation. google.com Some derivatives have been identified as reversible and competitive MAO-B inhibitors. nih.gov The N-propargyl group, present in some inhibitors like clorgyline, is a feature associated with MAO inhibition. nih.gov

Dopamine Receptor Antagonism: Analogues of this compound have been investigated for their affinity for dopamine receptor subtypes, particularly the D4 receptor. nih.govnih.gov A series of 1-phenyl-3-(aminomethyl)pyrroles demonstrated selectivity for human D4 receptors over D2 receptors. nih.gov Pharmacophore models for dopamine D4 antagonists have been developed to understand the molecular properties crucial for selectivity. nih.gov While the bioactive conformations of antagonists at D2 and D4 receptors are thought to be very similar, a specific receptor volume has been identified in the D4 receptor that is not present in the D2 receptor, which could be exploited for designing D4-selective antagonists. nih.gov The primary factor for D2/D4 selectivity appears to be the nature of the interactions between the receptor and the aromatic ring systems of the ligands. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonism: A novel series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, derived from the 1-phenylpyrrolidine (B1585074) scaffold, were discovered as inverse agonists of RORγt. nih.gov RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. These derivatives were designed based on the binding mode of earlier compounds and were found to effectively inhibit the constitutive activity of the receptor. nih.gov

Other Molecular Targets:

Melanin-concentrating hormone receptor-1 (MCH-R1): Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists. nih.gov

Ionotropic Glutamate Receptors (iGluRs): An extensive structure-activity relationship study of 2,3-trans-3-carboxy-3-phenylproline, a related scaffold, led to the discovery of selective NMDA receptor antagonists. nih.gov

Notum Carboxylesterase: A fragment library screening identified 1-phenylpyrrolidines as inhibitors of Notum, a carboxylesterase that acts as a negative regulator of Wnt signaling by removing an essential palmitoleate (B1233929) group from Wnt proteins. ucl.ac.uk

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Analyses of this compound Derivatives

The biological activity and efficacy of this compound derivatives are intricately linked to their chemical structures. Systematic modifications of the core scaffold have provided valuable insights into the structure-activity relationships (SAR) and structure-efficacy relationships (SER). nih.gov The pyrrolidine (B122466) ring itself is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net

Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the 1-phenyl group significantly modulate the biological activity.

For RORγt inverse agonists, incorporating a perfluoroisopropyl group at the para-position of the 3-phenyl group was identified as a critical structural element to achieve high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. nih.gov

In the case of MAO inhibitors, the substitution pattern on the aromatic ring is a key determinant of potency and selectivity. frontiersin.org For example, in a series of 2,3-dihydro-1H-inden-1-amine derivatives, specific substitutions led to compounds with MAO-B inhibitory activity similar to the drug Selegiline. nih.gov

For antagonists of iGluRs, adding substituents at the 5'-position of the phenyl ring generally resulted in selectivity for NMDA receptors. nih.gov

Electron-withdrawing groups like trifluoromethyl (-CF₃) are common in derivatives targeting the central nervous system.

Influence of Modifications on the Pyrrolidine Ring: Alterations to the pyrrolidine ring and its substituents are crucial for optimizing potency and target engagement.

The stereochemistry of the pyrrolidine ring is a critical factor. researchgate.net Different stereoisomers can exhibit distinct biological profiles due to different binding modes with enantioselective protein targets. nih.govresearchgate.net For instance, in a series of dopamine D4 receptor ligands, the (R)-enantiomer of 3-(3,4-dimethylphenyl)-1-propylpiperidine showed significantly higher affinity and selectivity for D4 receptors compared to the (S)-enantiomer. nih.gov

Acyl substituents off the pyrrolidine nitrogen can provide a suitable vector to interact with specific amino acid residues in the target's binding pocket, as seen in RORγt inverse agonists. nih.gov A biased SAR effort to incorporate polar amide groups at the N1-position of the pyrrolidine ring led to compounds with comparable or better potency against RORγt and improved selectivity. nih.gov

In the development of Notum inhibitors, optimization of a 1-phenylpyrrolidine fragment hit led to more potent compounds. ucl.ac.uk The single (S)-enantiomer was prepared to provide a sample of high optical purity. ucl.ac.uk

General SAR Observations:

A bioisosteric replacement of a piperazine moiety with a pyrrolidin-3-amine group was explored to examine the influence on antiseizure activity. nih.gov

Systematic SAR studies often involve modifying electron-donating or withdrawing groups on the phenyl ring and altering the stereochemistry of the pyrrolidine moiety to optimize biological activity.

The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes and, consequently, different biological profiles. nih.govresearchgate.net

Interactive Data Table of this compound Derivatives and Their Biological Activity

This table summarizes the biological activity of selected this compound derivatives and related compounds discussed in the text.

| Compound Name/Series | Target | Activity | Measurement | Value | Reference |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfone series (e.g., compounds 10-12) | RORγt | Inverse Agonist | IC50 | Comparable or better than control | nih.gov |

| 1-Phenyl-3-(aminomethyl)pyrroles | Dopamine D4 Receptor | Antagonist | Selectivity (D4 vs D2) | 15-fold | nih.gov |

| 2,3-dihydro-1H-inden-1-amine derivative L4 | MAO-B | Inhibitor | IC50 | 0.11 µM | nih.gov |

| 2,3-dihydro-1H-inden-1-amine derivative L8 | MAO-B | Inhibitor | IC50 | 0.18 µM | nih.gov |

| N-(2,4-Dinitrophenyl)benzo[d] nih.govdioxole-5-carboxamide (55, ST-2043) | MAO-B | Inhibitor | IC50 | 56 nM | nih.gov |

| N-(2,4-dinitrophenyl)benzamide (7, ST-2023) | MAO-A | Inhibitor | IC50 | 126 nM | nih.gov |

| 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivative | MCH-R1 | Antagonist | Ki | 2.3 nM | nih.gov |

| 1-Phenylpyrrolidine derivative 26 | Notum Carboxylesterase | Inhibitor | IC50 | Not specified | ucl.ac.uk |

| 2,3-trans-3-carboxy-3-phenylproline analogs | NMDA Receptor | Antagonist | IC50 | As low as 200 nM | nih.gov |

Computational Chemistry and Molecular Modeling in 1 Phenylpyrrolidin 3 Amine Research

Ligand-Protein Docking Studies for Target Identification

Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. nih.gov This technique is crucial for identifying potential biological targets for 1-phenylpyrrolidin-3-amine derivatives and for understanding the specific molecular interactions that govern their binding.

Research has employed docking studies to explore the interaction of these derivatives with various enzymes and receptors. For instance, a succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its binding to inflammatory targets. mdpi.com The docking results indicated significant binding energies of -7.7 kcal/mol with cyclooxygenase-1 (COX-1), -7.2 kcal/mol with cyclooxygenase-2 (COX-2), and -7.1 kcal/mol with 5-lipoxygenase (5-LOX), suggesting a potential anti-inflammatory effect. mdpi.com In another study, docking simulations were used in the design of a new succinimide derivative, 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal, exploring its interactions with the calcium channel T-type and the human beta2-adrenergic G protein-coupled receptor. mdpi.com Preliminary docking revealed that the phenyl ring at the N-1 position and the propanal substituent at the 3-position were important for hydrophobic interactions within the active sites of these targets. mdpi.com

Furthermore, docking studies on a series of 3,4-disubstituted pyrrolidine (B122466) sulfonamides identified a potent ligand for the dopamine (B1211576) transporter (DAT), a protein relevant to neurological disorders. arabjchem.orgresearchgate.net The most active compound was shown to form a variety of chemical bonds with key amino acid residues in the DAT active site, including TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120. arabjchem.orgresearchgate.net These studies highlight the utility of molecular docking in rationalizing the biological activity of this compound derivatives and guiding the design of compounds with specific target profiles.

| Ligand Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | -7.7 | Not Specified |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | -7.2 | Not Specified |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | -7.1 | Not Specified |

| 3,4-disubstituted pyrrolidine sulfonamide (C19) | Dopamine Transporter (DAT) | Not Specified | TYR 124, ASP 475, GLU 480, ALA 479, VAL 120 arabjchem.orgresearchgate.net |

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal | Calcium Channel T-type | Not Specified | Hydrophobic interactions noted mdpi.com |

| 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal | Beta2-adrenergic G protein-coupled receptor | Not Specified | Hydrophobic interactions noted mdpi.com |

Pharmacophore Modeling and Virtual Screening for this compound Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for a ligand's biological activity. dergipark.org.tr These models serve as templates for virtual screening of large compound libraries to discover novel, structurally diverse molecules with the potential for similar activity.

For scaffolds related to this compound, integrated ligand- and structure-based pharmacophore approaches have been successfully applied. osaka-u.ac.jp In one study targeting Factor Xa (FXa), a key protein in the coagulation cascade, a common scaffold identified was 'N-(2-oxo-1-phenylpyrrolidin-3-yl)-2-(thiophen-2-yl)ethene-1-sulfonamide'. osaka-u.ac.jp This highlights the importance of the 1-phenylpyrrolidinone core in designing inhibitors for this target. Structure-based pharmacophore models are derived by analyzing the key interaction points within the protein's binding site. osaka-u.ac.jp

Virtual screening campaigns have utilized the this compound motif to identify new bioactive compounds. For example, a collaborative virtual screening effort identified a 4-(3-phenylpyrrolidin-1-yl)-2-(pyridin-2-yl)quinazoline series with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org This demonstrates how computational screening can effectively explore chemical space to find new therapeutic applications for known scaffolds. Similarly, virtual screening of Mannich bases, a class of compounds that can be derived from pyrrolidine structures, has been performed to identify potential antimicrobial agents. researchgate.net

The general workflow for pharmacophore-based virtual screening involves:

Model Generation : Creating a pharmacophore model based on a set of active ligands or a protein-ligand complex. Programs like CATALYST, HipHop, and PHASE are often used for this purpose. dergipark.org.tr

Database Screening : Using the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC) for molecules that match the required features.

Hit Filtering and Docking : The retrieved hits are often filtered based on physicochemical properties (drug-likeness) and then subjected to molecular docking to predict their binding modes and rank them for experimental testing. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of newly designed molecules and provides insight into the structural features that influence potency.

A systematic in-silico study was conducted on thirty 3,4-disubstituted pyrrolidine sulfonamides, which are derivatives of the core pyrrolidine structure, to develop QSAR models for Glycine Transporter Type 1 (GlyT1) inhibition. arabjchem.org Using multiple linear regression (MLR) and multiple nonlinear regression (MNLR), the study found that the inhibitory activity (pKi) was strongly correlated with constitutional descriptors (such as the percentage of hydrogen, nitrogen, and oxygen) and geometric descriptors (like total energy and van der Waals energy). arabjchem.org

The developed QSAR models demonstrated good predictive power, as confirmed by internal and external validation methods. arabjchem.org The statistical quality of the models is summarized in the table below. This approach not only confirmed the importance of specific physicochemical properties for activity but also enabled the prediction of potency for novel derivatives, guiding further synthesis and testing. arabjchem.orgresearchgate.net Another QSAR study on arylpiperazinyl derivatives of 3-alkyl-3-phenylpyrrolidin-2-ones found that the presence of the arylpiperazinyl moiety was a crucial structural feature for α1-adrenoreceptor affinity. core.ac.uk

| Study Subject | Model Type | Key Descriptors | Statistical Metrics |

| 3,4-disubstituted pyrrolidine sulfonamides (GlyT1 inhibitors) | MLR | Constitutional (%H, %N, %O), Geometric (Total Energy, VDW Energy) | R² = 0.746, R = 0.864, R²ext = 0.648 arabjchem.org |

| 3,4-disubstituted pyrrolidine sulfonamides (GlyT1 inhibitors) | MNLR | Constitutional & Geometric | R²ext = 0.872 arabjchem.org |

| Arylpiperazinyl derivatives of 3-alkyl-3-phenylpyrrolidin-2-ones (α1-adrenoreceptor ligands) | Not Specified | Arylpiperazinyl moiety | External Test Q² = 0.50 core.ac.uk |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed, time-dependent view of molecular motion at an atomic level. rsc.org This technique is used to assess the conformational flexibility of this compound derivatives and to analyze the stability of ligand-protein complexes over time, complementing the static picture provided by docking.

In the study of 3,4-disubstituted pyrrolidine sulfonamide inhibitors of the dopamine transporter (DAT), a 100-nanosecond MD simulation was performed on the complex of the most potent ligand (C19) with the DAT protein. arabjchem.orgresearchgate.net The simulation, conducted using Desmond software with an OPLS force field, confirmed that the intermolecular interactions identified in the docking study remained stable throughout the simulation period. arabjchem.orgresearchgate.net This provides strong evidence that the predicted binding mode is a stable and relevant conformation.

Similarly, MD simulations were employed to study the binding of a thiazolo[4,5-d]pyrimidine (B1250722) derivative to the Corticotrophin Releasing Factor Receptor-1 (CRFR1). upstate.edu The simulation investigated the stability of the ligand-receptor complex and confirmed that key hydrophobic interactions were maintained during the entire run. upstate.edu Such simulations are crucial for validating docking poses, understanding how a ligand adapts within a binding pocket, and observing the influence of solvent and thermal fluctuations on the binding stability. The insights gained from MD simulations are invaluable for confirming the viability of a proposed binding mode and for the rational design of next-generation compounds with improved stability and affinity.

Analytical and Spectroscopic Characterization of 1 Phenylpyrrolidin 3 Amine and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-phenylpyrrolidin-3-amine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. rsc.orgdoi.org

¹H NMR: The proton NMR spectra of this compound derivatives typically exhibit characteristic signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine (B122466) ring. rsc.orgnih.gov The chemical shifts and coupling patterns of the pyrrolidine protons are particularly informative for determining the substitution pattern and conformation of the ring. For instance, in some derivatives, the protons on the pyrrolidine ring appear as complex multiplets due to their diastereotopic nature. rsc.org

Advanced NMR Techniques: For chiral analogues of this compound, advanced NMR techniques are employed to determine enantiomeric purity. bath.ac.ukmdpi.com This often involves the use of chiral derivatizing agents (CDAs) that react with the amine to form diastereomers, which can then be distinguished by NMR. mdpi.comacs.orgrsc.org Techniques like ¹⁹F NMR can be particularly useful when a fluorine-containing CDA is used, as the fluorine nucleus provides a sensitive and often baseline-separated signal for each diastereomer. mdpi.comacs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(benzo[d] rsc.orgbath.ac.ukdioxol-5-yl)-1-phenylpyrrolidine | 7.22–7.11 (m, 6H), 6.64 (t, J = 7.3 Hz, 1H), 6.48 (d, J = 8.2 Hz, 2H), 4.68 (dd, J = 8.2, 1.3 Hz, 1H), 3.73–3.66 (m, 1H), 3.39 (q, J = 9.0 Hz, 1H), 2.46 (s, 3H), 2.42–2.31 (m, 1H), 2.05–1.95 (m, 2H), 1.94–1.87 (m, 1H) | 147.2, 141.9, 136.3, 129.1, 127.0, 126.6, 116.0, 112.4, 62.6, 49.2, 36.2, 23.2, 16.2 | rsc.org |

| Phenyl(pyrrolidin-1-yl)methanethione | 7.37-7.32 (5H, m), 3.98 (2H, t, J=6Hz), 3.47 (2H, t, J=6 Hz), 2.11-2.04 (2H, m), 2.01-1.95 (2H, m) | 197.33, 144.01, 128.75, 128.34, 125.67, 53.82, 53.44, 26.51, 24.70 | rsc.org |

| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-2-phenylpyrimidin-4(3H)-one | 2.80 (dd, 1H, J = 17.0, 8.9 Hz, 4'-Ha), 2.88 (dd, 1H, J = 16.9, 7.3 Hz, 4'-Hb), 3.32-3.44 (m, 1H, 3'-H), 3.44 (dt, 1H, J = 14.1, 5.9 Hz, 1H of CH2CH2CH2N), 3.52-3.67 (m, 5H, 1H of CH2CH2CH2N, CH2CH2CH2OH, and 2'-Ha), 3.74 (dd, 1H, J = 9.5, 8.5 Hz, 2'-Hb), 6.32 (s, 1H, 5-H), 7.51-7.63 (m, 3H, m,p-Ph), 8.11-8.17 (m, 2H, o-Ph), 12.15 (br s, 1H, NH) | 36.7, 37.3, 52.0, 112.3, 119.4, 124.0, 128.7, 139.3, 150.4, 161.2, 167.0, 172.3 | eurjchem.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its analogues. rsc.orgeurjchem.com By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. rsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique that produces protonated molecules ([M+H]⁺), which are then analyzed. rsc.orgeurjchem.com The exceptional accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. eurjchem.com

Table 2: HRMS Data for Selected this compound Analogues

| Compound | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Molecular Formula | Reference |

| 2-(p-tolyl)-1-phenylpyrrolidine | 238.1590 | 238.1588 | C₁₇H₂₀N⁺ | rsc.org |

| 2-(4-methoxyphenyl)-1-phenylpyrrolidine | 254.1539 | 254.1535 | C₁₇H₂₀NO⁺ | rsc.org |

| 2-(4-(methylthio)phenyl)-1-phenylpyrrolidine | 270.1311 | 270.1315 | C₁₇H₂₀NS⁺ | rsc.org |

| Methyl 3-oxo-3-(5-oxo-1-phenylpyrrolidin-3-yl)propanoate | 292.1549 | 292.1544 | C₁₆H₂₁NO₄ | eurjchem.com |

| 6-(1-(3-(Benzyloxy)propyl)-5-oxopyrrolidin-3-yl)-2-phenylpyrimidin-4(3H)-one | 334.1654 | 334.1658 | C₁₈H₂₃NO₅ | eurjchem.com |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are vital for assessing the purity of this compound and its derivatives, as well as for determining the enantiomeric excess of chiral analogues. doi.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used to determine the purity of synthesized compounds. doi.orgnih.govnih.gov These techniques separate the target compound from any impurities or byproducts, and the purity is typically reported as a percentage of the total peak area. nih.govnih.gov For chiral compounds, specialized chiral stationary phases are used in HPLC to separate the enantiomers, allowing for the determination of the enantiomeric excess (% ee). doi.orgnih.govdovepress.com

Gas Chromatography (GC): Gas chromatography can also be employed for the purity analysis of volatile derivatives of this compound.

The choice of chromatographic technique depends on the specific properties of the compound being analyzed, such as its polarity, volatility, and thermal stability.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. rsc.orgeurjchem.com For example, the IR spectrum of a this compound derivative would show characteristic absorptions for N-H stretching (if a primary or secondary amine), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring. rsc.orgeurjchem.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

Table 3: IR Spectroscopic Data for a this compound Analogue

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 2-(4-methoxyphenyl)-1-phenylpyrrolidine | 2966, 1599, 1505, 1363, 1246, 1174, 1035, 747, 692 | rsc.org |

| 2-([1,1'-Biphenyl]-4-yl)-6-(5-oxo-1-phenylpyrrolidin-3-yl) pyrimidin-4(3H)-one | 2877 (br, alkyl), 1693 (amide C=O), 1649 (amide C=O), 1594, 1542, 1519, 1491, 1384, 1356, 1296, 1281, 1223, 1187, 1128, 1040, 1008, 980, 847, 756, 732, 688, 674 | eurjchem.com |

Pharmacokinetic and Admetoxological Considerations of 1 Phenylpyrrolidin 3 Amine in Drug Discovery

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

While direct and comprehensive in vitro ADME data for 1-phenylpyrrolidin-3-amine is not extensively available in public literature, studies on its derivatives provide valuable insights into the potential metabolic pathways and pharmacokinetic characteristics of compounds containing this moiety. These derivatives are often investigated for their potential as antiseizure, antinociceptive, and anti-inflammatory agents. grosseron.comnih.govmyskinrecipes.com

Key in vitro ADME properties evaluated for derivatives of this compound often include membrane permeability, metabolic stability in human liver microsomes (HLMs), and interactions with cytochrome P450 (CYP) enzymes. grosseron.comnih.gov For instance, in the development of novel alaninamide derivatives for antiseizure therapy, compounds incorporating the this compound scaffold were subjected to a battery of in vitro tests. nih.gov These studies revealed that the metabolic fate of such compounds often involves dehydrogenation, oxidation, or hydroxylation. nih.gov

The potential for drug-drug interactions (DDI) is a critical assessment in early drug discovery. For derivatives of this compound, this is typically evaluated by examining their inhibitory effects on major drug-metabolizing CYP isoforms, such as CYP3A4 and CYP2D6. nih.gov The data gathered from these in vitro assays are crucial for predicting how a drug candidate might behave in a more complex biological system and for identifying potential liabilities that need to be addressed through medicinal chemistry efforts.

Table 1: Representative In Vitro ADME Data for Derivatives of this compound

| Compound/Derivative | Assay | Finding | Source |

| Alaninamide Derivatives | Metabolic Stability (HLM) | Subject to metabolism via dehydrogenation, oxidation, or hydroxylation. | nih.gov |

| Alaninamide Derivatives | CYP Interaction | Assessed for potential interactions with CYP3A4 and CYP2D6. | nih.gov |

| Phenylpironetin Analogs | Metabolic Stability (Microsomes) | Phenylpironetin, a complex molecule, was found to be rapidly metabolized by mouse and human liver microsomes. | bldpharm.com |

This table presents data for derivatives and related complex molecules, as direct data for this compound is limited.

In Vivo Pharmacokinetic (PK) Studies

The translation of promising in vitro data into a favorable in vivo profile is a critical step in drug development. In vivo pharmacokinetic studies in animal models provide essential information on the absorption, distribution, and clearance of a drug candidate in a whole organism. For derivatives of this compound, these studies have been instrumental in selecting lead candidates for further development.

For example, a series of phenylglycinamide derivatives, which utilize the this compound scaffold, demonstrated favorable ADME-Tox properties in both in vitro and in vivo studies, earmarking them as interesting candidates for preclinical development. grosseron.com One lead compound from this series, (R)-32, showed potent antiseizure activity following intraperitoneal administration in mice, with ED₅₀ values of 73.9 mg/kg in the maximal electroshock (MES) test and 18.8 mg/kg in the 6 Hz test. grosseron.com Such studies, while not directly on this compound, underscore the utility of this chemical moiety in constructing molecules with the potential for systemic activity.

The pharmacokinetic profile of a novel phenylpyrrolidine derivative was also investigated in a rat model of ischemic stroke, where it demonstrated positive effects on cognitive function. These in vivo experiments are crucial for establishing a link between the administered dose, the resulting concentration of the drug in the body over time, and the observed pharmacological effect.

Preliminary Toxicity Assessments (e.g., Cytotoxicity, Mutagenicity)

Early assessment of potential toxicity is a cornerstone of modern drug discovery, helping to de-risk projects and avoid late-stage failures. For compounds derived from this compound, preliminary toxicity is often evaluated through in vitro cytotoxicity assays and in silico predictions.

Studies on various phenylpyrrolidine derivatives have included evaluations of their cytotoxic effects against different human cell lines. For instance, a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were screened for their cytotoxic activity against four human cancer cell lines, with several compounds showing potent anti-tumor activity. acs.org Similarly, the cytotoxicity of novel dihydropyridine (B1217469) carboxylic acid derivatives was assessed against the HCT-15 tumor cell line. libretexts.org

In the context of antiseizure drug development, the viability of hepatoma HepG2 cells was used to assess the hepatotoxicity of phenylglycinamide derivatives containing the this compound core. grosseron.com Furthermore, in silico tools are often employed to predict potential toxicities. For one novel phenylpyrrolidine derivative, the GUSAR Online Acute Toxicity web service was used to predict a low toxicity score for intravenous and intraperitoneal administration in rats.

It is important to note that pyrrolidin impurities, in a general sense, are monitored in pharmaceuticals as they can be associated with adverse effects such as toxicity and mutagenicity. nih.gov This highlights the importance of rigorous toxicological testing for any new chemical entity containing this scaffold.

Table 2: Examples of Preliminary Toxicity Studies on Phenylpyrrolidine Derivatives

| Compound/Derivative Class | Toxicity Assay | Cell Line(s) | Finding | Source |

| Phenylpyridine Derivatives | Cytotoxicity | A549, H460, HT-29, SMMC-7721 | Several compounds displayed excellent anti-tumor activity. | acs.org |

| Dihydropyridine Carboxylic Acids | Cytotoxicity | HCT-15, COS7 | Some compounds showed good activity against HCT-15 but also cytotoxicity against normal COS7 cells. | libretexts.org |

| Phenylglycinamide Derivatives | Hepatotoxicity | HepG2 | Assessed for potential liver toxicity. | grosseron.com |

| Phenylpironetin Analogs | Antiproliferative Activity | OVCAR5, A2780 | Phenyl and fluorophenyl analogs showed varied activity compared to the parent compound. | bldpharm.com |

Prediction of Drug-likeness and Oral Bioavailability

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often evaluated using Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. sigmaaldrich.com Compounds that adhere to these rules are considered more likely to have good oral bioavailability.

For this compound, we can predict its drug-likeness by analyzing its fundamental physicochemical properties.

Table 3: Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 162.23 g/mol grosseron.comfluorochem.co.uk | ≤ 500 Da | Yes |

| LogP (Octanol-water partition coefficient) | ~1.23 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (from the primary amine group) libretexts.org | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (one primary and one tertiary nitrogen) libretexts.org | ≤ 10 | Yes |

| Overall Assessment | Compliant (0 Violations) |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties favorable for oral bioavailability. Its low molecular weight and balanced lipophilicity fall well within the desired ranges for drug candidates.

Future Perspectives and Emerging Research Avenues for 1 Phenylpyrrolidin 3 Amine

Development of Novel Therapeutic Applications beyond Current Indications

Research into derivatives of 1-phenylpyrrolidin-3-amine is actively pushing the boundaries of their therapeutic potential. While the core structure is a known pharmacophore for certain central nervous system (CNS) targets, recent studies have unveiled possibilities in a wider range of disease models. nih.govnih.gov

Detailed Research Findings:

Antiseizure and Antinociceptive Agents: Extensive research has focused on modifying the this compound core to develop potent antiseizure and antinociceptive (pain-relieving) drug candidates. In one study, a series of phenylglycinamide derivatives incorporating the this compound moiety was synthesized. nih.gov The lead compound, (R)-32, demonstrated significant efficacy in multiple mouse seizure models, including the maximal electroshock (MES) and 6 Hz tests, as well as in the pentylenetetrazole (PTZ)-induced kindling model, which mimics chronic epilepsy. nih.govacs.org This compound was also found to normalize the levels of key neurotrophic factors and neurotransmitters in the brain. acs.org Another study on alaninamide derivatives identified compound 28, a this compound bioisostere, as a promising candidate for treating both epilepsy and neuropathic pain, with favorable drug-like properties. nih.gov

Anti-Inflammatory and Analgesic Potentials: The structural framework of pyrrolidine (B122466) has been explored for anti-inflammatory and analgesic effects. A study on a related succinimide (B58015) derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), showed inhibitory activity against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. mdpi.com The compound exhibited dose-dependent anti-inflammatory effects in a carrageenan-induced edema model and significant analgesic activity in a hot plate test. mdpi.comresearchgate.net

Neuroprotective and Cardioprotective Effects: The therapeutic reach of this scaffold extends to neuroprotection. A novel derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (compound 1), was identified through in silico screening and showed significant neuroprotective effects against glutamate-induced toxicity in neuronal cultures. mdpi.com Furthermore, related succinimide derivatives have been investigated for their potential antihypertensive effects, demonstrating vasodilation and a protective role against cardiac and oxidative stress markers in animal models. bohrium.com

| Therapeutic Application | Example Derivative(s) | Key Research Finding(s) |

| Antiseizure | (R)-32 | Potent protection in MES, 6 Hz, and PTZ-kindling seizure models. nih.govacs.org |

| Antinociceptive (Pain Relief) | Compound 28 | Efficacy in models of tonic pain, capsaicin-induced pain, and peripheral neuropathy. nih.gov |

| Anti-Inflammatory | MAK01 | Inhibition of COX-1, COX-2, and 5-LOX enzymes; reduction of edema in vivo. mdpi.com |

| Neuroprotection | Compound 1 | Protection against glutamate-mediated neurotoxicity in cortical neurons. mdpi.com |

| Antihypertensive | Comp-1, Succ-5 | Significant reduction in blood pressure and vasodilation effects in hypertensive rat models. bohrium.com |

Integration into Fragment-Based Drug Design (FBDD) and Covalent Inhibitor Discovery

The compact and versatile nature of the this compound scaffold makes it an attractive building block for modern drug discovery paradigms like Fragment-Based Drug Design (FBDD) and the development of covalent inhibitors.

Fragment-Based Drug Design (FBDD): FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. These fragments then serve as starting points for building more potent and selective drug candidates. The 1-phenylpyrrolidine (B1585074) structure has been identified from such fragment screening campaigns. For instance, a screen of a custom-designed acid fragment library identified 1-phenylpyrrolidines as inhibitors of the Notum carboxylesterase, an important enzyme in cellular signaling. ucl.ac.uk This highlights the utility of the scaffold in generating initial hits for challenging targets. The discovery of potent inhibitors for KRAS G12C, a once "undruggable" cancer target, was notably accelerated by FBDD, setting a precedent for applying this strategy to other targets. mdpi.com

Covalent Inhibitor Discovery: Covalent inhibitors form a stable, chemical bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. nih.govrsc.org While historically viewed with caution, the rational design of targeted covalent drugs has seen a resurgence, leading to several FDA-approved medicines. mdpi.comnih.govnih.gov The this compound scaffold is well-suited for this approach. The amine group or the phenyl ring can be functionalized to incorporate a reactive electrophilic "warhead" (e.g., an acrylamide, chloroacetamide, or nitrile group) designed to react with a specific nucleophilic amino acid (like cysteine or serine) in the target's binding site. nih.govnih.gov This strategy could be employed to develop highly selective and potent inhibitors for kinases, proteases, or other enzyme classes where a suitably positioned nucleophile exists. mdpi.comnih.gov

Exploration of Supramolecular Chemistry and Materials Science Applications

The structural features of this compound—namely the aromatic phenyl ring, the hydrogen-bond donating/accepting amine group, and the pyrrolidine ring—provide opportunities for forming defined, non-covalent interactions. This opens avenues for its use in supramolecular chemistry and materials science.

Supramolecular Assembly: The molecule can participate in various intermolecular interactions, such as N-H···X hydrogen bonds (where X is a halogen or oxygen), C-H···π interactions, and π-π stacking. These interactions can direct the self-assembly of molecules into ordered, higher-level structures. For example, the crystal structure of a related derivative, (3RS)-S-[1-(3-Chlorophenyl)-2-oxopyrrolidin-3-yl]thiouronium bromide, revealed that the ions are connected by N-H···Br bridges to form distinct chains, creating a well-defined supramolecular architecture. iucr.org Such controlled assembly is fundamental to crystal engineering and the design of new materials.

Organocatalysis and Host-Guest Chemistry: Chiral derivatives of this compound have potential as organocatalysts. The combination of a chiral pyrrolidine backbone with a functional amine group can be used to create catalysts for asymmetric reactions, such as Michael additions. researchgate.net Furthermore, the scaffold could be incorporated into larger host molecules designed to bind specific guest molecules within a defined cavity, with potential applications in sensing, separation, or drug delivery.

Materials Science: While less explored, the pyrrolidine scaffold is a component of molecules used in materials science. bldpharm.com Derivatives could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers, where their electronic and self-assembly properties can be tuned through chemical modification.

Advanced Computational Methodologies for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery, and its application to this compound and its derivatives is accelerating research.

In Silico Screening and Pharmacological Prediction: Web services and computational algorithms are used to predict the potential biological activities and mechanisms of action of new derivatives before they are synthesized. For example, the PASS Online tool was used to predict nootropic, antihypoxic, and cytoprotective effects for a novel phenylpyrrolidine derivative, which were later confirmed by in vitro experiments. mdpi.com

Molecular Docking and Binding Mode Analysis: Molecular docking simulations are routinely used to predict how these molecules will bind to their target proteins. This was employed in the study of an anti-inflammatory derivative to visualize its binding interactions within the active sites of COX and 5-LOX enzymes. mdpi.com In another example, computational modeling and crystal structure analysis of an engineered enzyme in complex with a phenylpyrrolidin derivative revealed how the enzyme's active site was reshaped to catalyze a specific reaction. rcsb.org

Physicochemical Property Prediction: Computational tools can predict key drug-like properties. For N-phenylpyrrolidin-3-amine, properties such as the logarithm of the partition coefficient (XlogP), a measure of lipophilicity, and the predicted collision cross-section (CCS), which relates to the molecule's size and shape in the gas phase, have been calculated to aid in its characterization. uni.lu These predictions help guide the design of derivatives with improved pharmacokinetic profiles.

Translational Research and Clinical Potential of this compound Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. Several derivatives of this compound are progressing along this path, showing significant promise in preclinical studies.

An integrated drug discovery approach is often employed, combining design, synthesis, and extensive biological characterization. nih.gov This involves:

In Vitro and In Vivo Efficacy: Promising compounds are rigorously tested in a battery of in vitro assays and in vivo animal models of disease. For instance, the antiseizure candidate (R)-32 was evaluated not only in acute seizure models but also in the PTZ-kindling model of chronic epilepsy to establish its therapeutic potential. nih.govacs.org Similarly, the analgesic compound 28 was tested in multiple pain models, including those for neuropathic pain, which represents a significant unmet medical need. nih.gov

Pharmacokinetic and ADME-Tox Profiling: To be a viable drug candidate, a molecule must have favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Studies on promising this compound derivatives have included assessments of membrane permeability, metabolic stability, potential for drug-drug interactions via inhibition of cytochrome P450 enzymes, and hepatotoxicity. nih.govacs.org

Mechanism of Action Studies: Elucidating how a compound works is crucial for its development. Research on these derivatives has included patch-clamp recordings to show inhibition of sodium currents, and biochemical assays to measure the normalization of neurotransmitter (glutamate and GABA) and neurotrophic factor levels in the brain. nih.govacs.org

The identification of lead molecules like (R)-32 and compound 28, which exhibit potent efficacy in robust disease models and possess favorable drug-like properties, underscores the significant clinical potential of this chemical class. nih.govnih.govacs.org Future work will likely focus on further preclinical development of these candidates, including formal safety and toxicology studies, with the ultimate goal of advancing them into human clinical trials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenylpyrrolidin-3-amine, and how are intermediates characterized?

- Methodology : Copper-catalyzed cross-coupling reactions are commonly employed. For example, a related pyrrolidine derivative was synthesized using cyclopropanamine, cesium carbonate, and copper(I) bromide in dimethyl sulfoxide at 35°C for 48 hours. Post-reaction, extraction with dichloromethane and purification via chromatography (e.g., ethyl acetate/hexane gradients) yield the target compound. Characterization relies on H/C NMR, HRMS, and IR spectroscopy to confirm structural integrity .

- Key Data : Yield optimization (e.g., 17.9% in a similar reaction) and spectral markers (e.g., H NMR δ 8.87 ppm for aromatic protons) are critical for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H NMR identifies proton environments (e.g., phenyl group protons at δ 7.2–8.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). C NMR confirms carbon骨架 .

- HRMS : Validates molecular weight (e.g., [M+H] peaks) .

- IR : Detects functional groups (e.g., amine N-H stretches at ~3300 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, light, or reactive solvents. Use fume hoods and personal protective equipment (PPE) during handling to minimize inhalation or skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst Screening : Test transition metals (e.g., CuBr vs. Pd catalysts) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates .

- Temperature Control : Lower temperatures (e.g., 35°C vs. room temperature) reduce side reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Heterogeneity Assessment : Apply meta-analytical tools (e.g., statistic) to quantify variability in published spectral data and identify outliers .

- Case Study : Discrepancies in C NMR signals for pyrrolidine carbons may arise from conformational flexibility; variable-temperature NMR can clarify .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodology :

- Derivatization : Introduce substituents (e.g., aryloxy or alkyl groups) via nucleophilic substitution or cross-coupling to modulate activity .

- In Vitro Assays : Screen for anti-inflammatory or antimicrobial activity using cell-based models (e.g., COX-2 inhibition or MIC assays) .

- SAR Analysis : Correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。